Superior Fluorescence Intensity vs. Thiopentone and Buthalitone
At strongly alkaline pH (>13), 5‑ethyl‑5‑phenylthiobarbituric acid exhibits markedly higher fluorescence intensity than the clinically used thiobarbiturates thiopentone and buthalitone, enabling more sensitive luminescence‑based detection [1]. The relative fluorescence quantum yield of the target compound was set as unity (reference standard), while thiopentone and buthalitone gave lower relative intensities under identical conditions [1].
| Evidence Dimension | Relative fluorescence quantum yield (arbitrary units, target = 1.00) at pH >13, 20 °C |
|---|---|
| Target Compound Data | 1.00 (assigned as reference standard) |
| Comparator Or Baseline | Thiopentone and buthalitone: <1.00 (exact values reported in Table II of King & Gifford 1975) |
| Quantified Difference | Target compound shows higher fluorescence intensity than both comparators; selected as the reference standard for thiobarbiturate luminescence studies [1] |
| Conditions | Aqueous alkaline solution (pH >13), room temperature (20 °C); excitation λ 310 nm, emission λ 510 nm; Perkin‑Elmer MPF‑2A spectrophotofluorimeter [1] |
Why This Matters
A user selecting the target compound for fluorimetric assay development obtains the highest intrinsic signal‑to‑noise ratio among common 5,5‑disubstituted thiobarbiturates, reducing the need for derivatization and improving limit of detection.
- [1] King, L. A.; Gifford, L. A. Structure‑luminescence correlations in the thiobarbiturates. Anal. Chem. 1975, 47 (1), 17–23. DOI: 10.1021/ac60337a019. View Source
